molecular formula C15H12Cl2O2 B14585617 3',4'-Dichloro-5-ethyl-2-hydroxybenzophenone CAS No. 61466-87-3

3',4'-Dichloro-5-ethyl-2-hydroxybenzophenone

Cat. No.: B14585617
CAS No.: 61466-87-3
M. Wt: 295.2 g/mol
InChI Key: GEZIUOUTPVCCAA-UHFFFAOYSA-N
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Description

3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone is an organic compound with the molecular formula C15H12Cl2O2 and a molecular weight of 295.161 g/mol . It is a derivative of benzophenone, characterized by the presence of two chlorine atoms, an ethyl group, and a hydroxyl group attached to the benzene rings.

Preparation Methods

The synthesis of 3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous conditions and a controlled temperature to ensure the desired product is obtained .

Chemical Reactions Analysis

3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution .

Scientific Research Applications

3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone can be compared with other benzophenone derivatives such as:

    4-Hydroxybenzophenone: Lacks the chlorine atoms and ethyl group, making it less hydrophobic.

    2,4-Dichlorobenzophenone: Similar in having chlorine atoms but lacks the hydroxyl and ethyl groups.

    5-Ethyl-2-hydroxybenzophenone: Similar in having the ethyl and hydroxyl groups but lacks the chlorine atoms.

Properties

CAS No.

61466-87-3

Molecular Formula

C15H12Cl2O2

Molecular Weight

295.2 g/mol

IUPAC Name

(3,4-dichlorophenyl)-(5-ethyl-2-hydroxyphenyl)methanone

InChI

InChI=1S/C15H12Cl2O2/c1-2-9-3-6-14(18)11(7-9)15(19)10-4-5-12(16)13(17)8-10/h3-8,18H,2H2,1H3

InChI Key

GEZIUOUTPVCCAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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